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Compound of Interest

Compound Name:
2-Chloro-5,6,7,8-tetrahydro-1,6-

naphthyridine

Cat. No.: B1592278 Get Quote

2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine is a pivotal heterocyclic compound that has

emerged as a highly valued building block for researchers, scientists, and drug development

professionals. Its unique bicyclic structure, combining a pyridine ring with a saturated piperidine

ring, offers a three-dimensional architecture that is frequently sought in the design of novel

therapeutics. The strategic placement of a reactive chlorine atom at the 2-position provides a

versatile chemical handle for extensive derivatization, making it a "privileged scaffold" in

medicinal chemistry.

This guide provides a comprehensive overview of the synthesis, reactivity, and critical

applications of 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine, offering field-proven insights

for its effective utilization in research and development programs. It serves as an essential

intermediate in the synthesis of a wide range of biologically active compounds, particularly

those targeting the central nervous system, viral enzymes, and nuclear receptors.[1]

Physicochemical and Structural Properties
A precise understanding of the compound's properties is fundamental for its handling, reaction

design, and analytical characterization. The molecule is most commonly available as a

hydrochloride salt to improve its stability and handling characteristics.
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Property Value (Free Base)
Value
(Hydrochloride
Salt)

Source(s)

IUPAC Name

2-chloro-5,6,7,8-

tetrahydro-1,6-

naphthyridine

2-chloro-5,6,7,8-

tetrahydro-1,6-

naphthyridine;hydroch

loride

[2][3]

CAS Number 210539-05-2 766545-20-4 [2][3][4]

Molecular Formula C₈H₉ClN₂ C₈H₁₀Cl₂N₂ [3][4]

Molecular Weight 168.62 g/mol 205.08 g/mol [2][3][4]

Appearance Solid (Typical)
White to off-white

solid
[2]

SMILES
C1CNCC2=C1N=C(C

=C2)Cl

C1CNCC2=C1N=C(C

=C2)Cl.Cl
[2][3]

InChI

InChI=1S/C8H9ClN2/

c9-8-2-1-6-5-10-4-3-

7(6)11-8/h1-2,10H,3-

5H2

InChI=1S/C8H9ClN2.

ClH/c9-8-2-1-6-5-10-

4-3-7(6)11-8;/h1-

2,10H,3-5H2;1H

[2][3]

Storage

2-8°C, under inert gas

(Nitrogen or Argon),

protected from light

2-8°C, under inert gas

(Nitrogen or Argon)
[1][4]

Synthesis and Manufacturing Insights
The synthesis of the 5,6,7,8-tetrahydro-1,6-naphthyridine core is a critical process, with several

strategies developed to access this scaffold efficiently. While multiple routes exist for the

broader naphthyridine family, including cobalt-catalyzed [2+2+2] cyclizations and variations of

the Friedländer synthesis, a common and scalable approach for this specific scaffold often

involves a multi-step sequence starting from readily available pyridine derivatives.[5][6]

One notable asymmetric synthesis was developed for the core of TAK-828F, a potent RORγt

inverse agonist.[7][8] This pathway highlights modern synthetic strategies, including Heck-type
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vinylation and enantioselective hydrogenation, to construct the chiral tetrahydronaphthyridine

ring system.

Below is a generalized workflow illustrating a conceptual synthetic pathway.

Core Construction

Final Modification

Substituted Pyridine
(e.g., 2-chloronicotinic acid derivative)

Functional Group
Interconversion

Activation

Key Cyclization Step
(e.g., Pictet-Spengler type)

Coupling with
second fragment

Tetrahydronaphthyridine Core

Ring Formation

Aromatization / Chlorination

Oxidation / Halogenation

2-Chloro-5,6,7,8-tetrahydro-
1,6-naphthyridine
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Caption: Conceptual workflow for the synthesis of the target scaffold.

Chemical Reactivity: A Hub for Molecular Diversity
The true value of 2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine in drug discovery lies in its

predictable and versatile reactivity. The molecule possesses two primary sites for chemical

modification: the electrophilic C2-position and the nucleophilic N6-amine.

Nucleophilic Aromatic Substitution (SNAr) at C2: The electron-withdrawing nature of the

pyridine nitrogen atoms activates the C2-position, making the chloro-substituent an excellent

leaving group. This allows for facile displacement by a wide array of nucleophiles, including

amines, alcohols, and thiols, providing the primary route to generate diverse libraries of

analogs.[2]

N6-Amine Functionalization: The secondary amine in the piperidine ring is nucleophilic and

can be readily functionalized. Common reactions include:

Acylation/Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides to form amides

and sulfonamides.

Alkylation: Introduction of alkyl groups via reductive amination or reaction with alkyl

halides.

Boc Protection: Installation of a tert-butyloxycarbonyl (Boc) group is a common strategy to

temporarily block the N6-amine's reactivity, allowing for selective chemistry at the C2-

position. The Boc group can then be removed under acidic conditions.

Palladium-Catalyzed Cross-Coupling: The C-Cl bond is also amenable to various palladium-

catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling

the formation of C-C, C-N, and C-O bonds to introduce complex aryl, heteroaryl, or alkyl

groups.
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Reactions at C2-Position
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Caption: Key reactivity pathways for chemical diversification.

Core Applications in Drug Discovery
The tetrahydronaphthyridine scaffold derived from this chloro-intermediate is present in

numerous potent and selective therapeutic agents.

HIV-1 Integrase Inhibition
A significant application of this scaffold is in the development of inhibitors for HIV-1 integrase, a

critical enzyme for viral replication.[2] Derivatives of 8-hydroxy-[2][4]naphthyridine have been
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designed that potently inhibit the strand transfer process catalyzed by integrase.[9] More

recently, the 5,6,7,8-tetrahydro-1,6-naphthyridine core has been instrumental in creating a new

class of HIV-1 inhibitors known as integrase-allosteric site inhibitors (INLAIs), which bind to the

enzyme's LEDGF/p75-binding site and induce aberrant multimerization.[10]

RORγt Inverse Agonists for Autoimmune Diseases
Retinoid-related orphan receptor γt (RORγt) is a master regulator of Th17 cell differentiation

and is a key target for treating autoimmune diseases like psoriasis and inflammatory bowel

disease. The asymmetric synthesis of TAK-828F, a potent and selective RORγt inverse agonist,

prominently features the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold.[7][8] The specific

stereochemistry and conformation provided by this core are critical for its high-affinity binding

and biological activity.

Broader Therapeutic Potential
Beyond these well-defined roles, the broader naphthyridine class of compounds has been

investigated for a range of other pharmacological activities. Preliminary studies suggest

potential for developing derivatives with antimicrobial and anticancer properties, making 2-
chloro-5,6,7,8-tetrahydro-1,6-naphthyridine a versatile starting point for diverse discovery

programs.[2]

Exemplar Experimental Protocol: Boc Protection of
the N6-Amine
This protocol describes a standard, self-validating procedure for protecting the secondary

amine, a crucial first step in many synthetic sequences to enable selective C2-functionalization.

Objective: To synthesize tert-butyl 2-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate.

Materials:

2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride (1.0 eq)

Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.2 eq)
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Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)

Saturated aqueous sodium bicarbonate (NaHCO₃)

Brine (Saturated aqueous NaCl)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Standard laboratory glassware, magnetic stirrer, and rotary evaporator.

Step-by-Step Methodology:

Reaction Setup: To a round-bottom flask under a nitrogen or argon atmosphere, add 2-
chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride.

Solvent Addition: Add anhydrous DCM to dissolve or suspend the starting material (approx.

0.1 M concentration).

Base Addition: Cool the mixture to 0 °C using an ice bath. Slowly add the base (TEA or

DIPEA) dropwise. The purpose of the base is twofold: to neutralize the hydrochloride salt

and to scavenge the acid byproduct generated during the reaction.

Reagent Addition: While maintaining the temperature at 0 °C, add a solution of Boc₂O in

DCM dropwise over 10-15 minutes.

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours.

The progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS to confirm

the consumption of the starting material.

Aqueous Workup: Once the reaction is complete, quench by adding water. Transfer the

mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous

NaHCO₃ and brine. The bicarbonate wash removes any remaining acidic species.

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄,

filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

Purification: The resulting crude product can be purified by flash column chromatography on

silica gel using a gradient of ethyl acetate in hexanes to yield the pure Boc-protected

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b1592278?utm_src=pdf-body
https://www.benchchem.com/product/b1592278?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1592278?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


product.

Structural Characterization
The identity and purity of 2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine and its derivatives

are confirmed using a suite of standard spectroscopic techniques.[2]

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the

molecular structure, providing detailed information about the hydrogen and carbon

framework.

Mass Spectrometry (MS): Provides the exact mass of the molecule, confirming its elemental

composition.

Infrared (IR) Spectroscopy: Identifies the presence of key functional groups within the

molecule.

Conclusion
2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine stands as a testament to the power of

heterocyclic chemistry in modern medicine. Its robust synthesis, predictable reactivity, and

structurally privileged core have cemented its role as a critical intermediate for drug discovery

professionals. From combating HIV to modulating the immune system, the derivatives

originating from this scaffold continue to push the boundaries of therapeutic innovation. A

thorough understanding of its chemical properties and reactivity is paramount for any

researcher aiming to leverage its vast potential in the development of next-generation

pharmaceuticals.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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